molecular formula C6H15Al B1256330 Triethylaluminum CAS No. 97-93-8

Triethylaluminum

Cat. No.: B1256330
CAS No.: 97-93-8
M. Wt: 114.16 g/mol
InChI Key: VOITXYVAKOUIBA-UHFFFAOYSA-N
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Description

Triethylaluminum is one of the simplest examples of an organoaluminum compound. Despite its name, the compound has the formula Al₂(C₂H₅)₆. This colorless liquid is pyrophoric, meaning it can ignite spontaneously upon exposure to air. It is an industrially important compound, closely related to trimethylaluminum .

Mechanism of Action

Target of Action

Triethylaluminum (TEA) is an organoaluminum compound . It is primarily targeted in industrial chemical processes, where it is used as a catalyst or co-catalyst . The primary targets of TEA are the reactants in these processes, where it facilitates or accelerates chemical reactions .

Mode of Action

TEA interacts with its targets (reactants) by donating or accepting electrons, thereby facilitating chemical reactions . This interaction alters the electronic configuration of the reactants, enabling them to undergo reactions that they otherwise would not .

Biochemical Pathways

TEA is involved in various industrial chemical processes. For instance, it is prepared from aluminum, hydrogen, and ethylene in a one or two-step process . The exact biochemical pathways affected by TEA can vary depending on the specific chemical process in which it is used .

Pharmacokinetics

It’s important to note that tea is a highly reactive compound that can react violently with water and other substances . Therefore, its bioavailability and distribution would be highly dependent on the specific environmental and handling conditions.

Result of Action

The result of TEA’s action is the facilitation or acceleration of chemical reactions . By interacting with its targets, TEA enables the production of various chemical products. It’s important to note that tea is a highly reactive and pyrophoric substance, meaning it can ignite spontaneously in air .

Action Environment

The action, efficacy, and stability of TEA are highly influenced by environmental factors. For instance, TEA reacts violently with water, alcohols, phenols, amines, carbon dioxide, sulfur oxides, nitrogen oxides, halogens, and halogenated hydrocarbons, causing fire and explosion hazards . Therefore, it must be handled and stored under controlled conditions to prevent unwanted reactions .

Biochemical Analysis

Biochemical Properties

Triethylaluminum plays a significant role in biochemical reactions due to its strong Lewis acid properties. It interacts with various enzymes, proteins, and other biomolecules by forming coordination complexes. These interactions often result in the activation or inhibition of enzymatic activity. For example, this compound can bind to the active sites of enzymes, altering their conformation and affecting their catalytic functions. Additionally, this compound can interact with nucleic acids, potentially influencing gene expression and DNA replication processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to changes in their structure and function. This compound can bind to the active sites of enzymes, inhibiting or activating their catalytic activity. It can also interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. Additionally, this compound can induce post-translational modifications of proteins, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is highly reactive and can degrade rapidly upon exposure to air or moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic processes. In vitro and in vivo studies have shown that the stability and reactivity of this compound can significantly impact its biological effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects, such as oxidative stress and inflammation, have been observed at high doses of this compound. These threshold effects highlight the importance of dosage considerations in the study of this compound’s biological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in energy production, such as those in the glycolytic and tricarboxylic acid (TCA) cycles. Additionally, this compound can affect the levels of metabolites, such as ATP and NADH, by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in specific cellular compartments. For example, this compound can bind to membrane transporters, facilitating its uptake into cells and distribution to various organelles. The transport and distribution of this compound are critical for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, and other organelles, where it exerts its effects on cellular processes. The activity and function of this compound are closely linked to its subcellular localization, as it can interact with biomolecules in specific compartments to modulate their activity and function .

Chemical Reactions Analysis

Triethylaluminum undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water, oxygen, and halogens. The major products formed are aluminum hydroxide, aluminum oxide, and ethyl halides .

Scientific Research Applications

Triethylaluminum is used extensively in scientific research and industrial applications:

Comparison with Similar Compounds

Triethylaluminum is closely related to other organoaluminum compounds such as trimethylaluminum and triisobutylaluminum. Compared to these compounds, this compound is unique due to its specific reactivity and efficiency as a catalyst in polymerization reactions .

Similar Compounds

This compound’s unique properties, such as its pyrophoric nature and high reactivity, make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

triethylalumane
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InChI

InChI=1S/3C2H5.Al/c3*1-2;/h3*1H2,2H3;
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InChI Key

VOITXYVAKOUIBA-UHFFFAOYSA-N
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Canonical SMILES

CC[Al](CC)CC
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Molecular Formula

C6H15Al
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DSSTOX Substance ID

DTXSID6026616
Record name Triethylaluminum
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Molecular Weight

114.16 g/mol
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Physical Description

Aluminum triethyl appears as a colorless liquid. Flammable gas is produced on contact with water. (USCG, 1999), Liquid, Colorless liquid; [CHRIS] Ignites in air and reacts violently with water; [Sullivan, p. 979]
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Boiling Point

367.9 °F at 760 mmHg (USCG, 1999), 194 °C
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Flash Point

-63 °F (NFPA, 2010), -63 °F (-53 °C)
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Solubility

Miscible with saturated hydrocarbons
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Density

0.836 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.832 @ 25 °C
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Vapor Pressure

0.02 [mmHg], 2.6X10-2 mm Hg @ 25 °C /Extrapolated/
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Color/Form

Colorless liquid

CAS No.

97-93-8
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Melting Point

-51 °F (USCG, 1999), -52.5 °C (freezing point)
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Synthesis routes and methods I

Procedure details

Aluminum trifluoroethoxide was prepared by treatment of a toluene solution of triethylaluminum (0.38M) with these equivalents of trifluoroethanol at -25° C. After gas evolution was complete, the reaction mixture was allowed to stand at room temperature. When precipitation of product appeared to be well-advanced (1-2 hr), the reaction mixture was cooled at -25° C. for 18 hr before collecting the solid product. From 1.76 mmol of Et3Al and 0.528 g trifluoroethanol was obtained 435 mg of white solid, mp 171°-172° C. 1H NMR (THF-d8): 4.1 (q, J=8). 19F NMR (THF-d8): -77.0 (bd s), trace signals at -76.3 and-77.7.
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Synthesis routes and methods II

Procedure details

In this case, the n-heptane solution of the complex consisting of di-n-butyl magnesium and tri-ethyl aluminum which was used in Example 51 was replaced with a reaction product obtained from 161 ml of an n-heptane solution of n-butyl ethyl magnesium (manufactured by Texas Alkyls Inc. of U.S.A., MAGALABEM, Mg concentration 0.65 mol/liter) and 4.3 ml of tri-ethyl aluminum. With the exception of this, a catalytic component was prepared and propylene was polymerized in exactly the same manner as in Example 1. The results of polymerization were: A=445, H.I.=94.8 and ρB=0.45.
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Synthesis routes and methods III

Procedure details

It is known that 2,6-di-tert-butylphenol can be obtained by the addition of isobutene to phenol or to 2-tert-butylphenol in the presence of aluminum phenolates (cf. Ullmann, "Enzyklopaedie der Technischen Chemie [Encyclopedia of Industrial Chemistry]," Volume 18 (1979), page 205 ff.). The alkylation of phenol or 2-tert-butylphenol is usually performed in the presence of aluminum phenolate at 100° C. and above, typically at 110° C. to 120° C., under pressure, which can be up to 25 bars. The catalyst is obtained by dissolving 1 to 3% by weight of aluminum in the phenol to be alkylated [cf. US-PS 2 831 898, DE-PSS 944 014, 1 044 825; J. Org. Chem. 22 (1957) 642; Ang. Chem. 69 (1957) 699]. It can also be produced by the reaction of aluminum alcoholates or of triethyl aluminum with phenol, as well as by other methods. The 2-tert-butylphenol or 2,6-di-tert-butylphenol obtained is a function of the ratio of the respective phenol used to the isobutene. Both 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol occur as by-products. The use of excess isobutene results in high yields of the trisubstituted phenol [cf. Ullmann, "Enzyklopaedie der Technischen Chemie, " Volume 18 (1979), p. 200; Kirk-Othmer, "Encyclopedia of Chemical Technology," Vol. 2 (1978), p. 85)]. In addition, with increasing reaction time, there is an increase in the portion of compounds containing a para-position tert-butyl substituent (2,4-di-tert-butylphenol, 2,4,6-tri-tert-butylphenol). Therefore, the reaction is interrupted at an optimal moment for the production of 2,6-di-tert-butylphenol. At the end of the alkylation, the aluminum phenolate catalyst is deactivated, at the latest, before the separation of the reaction products by distillation to avoid dealkylation of the products. In general, this deactivation takes place by hydrolysis with water, acid or diluted lye, but even traces of acids have to be removed or neutralized again before the distillation. This requires (cf. Ullmann, p. 202) a careful washing of the alkylate with lye and water, and waste water results, which (after separating of the aqueous phase) has to be subsequently treated, to avoid polluting the environment. The rectification of the organic phase obtained according to this production process yields, for example, with the use of 2 mol of isobutene per mole of phenol, about 75% of theory of 2,6-di-tert-butylphenol and about 10% of theory of 2-tert-butylphenol. The distillation residue consists primarily of 2,4,6-tri-tert-butylphenol. Alternatively, if only 1 mol of isobutene per mole of phenol is used, then in addition to unreacted phenol and some 2,6-di-tert-butylphenol, 2-tert-butylphenol is isolated as the main product, which is obtained in about a 70% yield in relation to the reacted phenol.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Triethylaluminum
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Reactant of Route 3
Triethylaluminum
Reactant of Route 4
Triethylaluminum
Reactant of Route 5
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